molecular formula C24H23N5O2 B2546195 N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1002045-50-2

N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2546195
CAS No.: 1002045-50-2
M. Wt: 413.481
InChI Key: HJSPKAKPKONBIC-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic chemical compound designed for research applications. This molecule is a hybrid structure incorporating a pyrimidinone core, a 3,5-dimethylpyrazole moiety, and an N-benzyl acetamide group. Such a combination of pharmacophores is of significant interest in medicinal chemistry, particularly in the development of novel heterocyclic compounds for biological screening. The structural class of acetamides, to which this compound belongs, results from the formal condensation of an acid with ammonia . The integration of pyrimidine and pyrazole rings is a recognized strategy in drug discovery, as these scaffolds are considered privileged structures in the search for new therapeutic agents . Pyrimidine-based derivatives, in particular, have demonstrated notable potential as building blocks for antibacterial and anti-tubercular agents, with some showing activity against drug-resistant strains . The presence of the 3,5-dimethylpyrazole subunit further enhances the molecule's utility as a versatile intermediate for further chemical exploration and optimization. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its potential mechanism of action and applications in their specific fields of study.

Properties

IUPAC Name

N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-17-13-18(2)29(27-17)24-26-21(20-11-7-4-8-12-20)14-23(31)28(24)16-22(30)25-15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSPKAKPKONBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a benzyl group , a pyrazole moiety , and a pyrimidine ring , which contribute to its diverse biological properties. The unique combination of these structural elements may provide synergistic effects not observed in other compounds.

Structural Feature Description
Benzyl GroupEnhances lipophilicity and bioavailability.
Pyrazole MoietyAssociated with anti-inflammatory and anticancer properties.
Pyrimidine RingContributes to interaction with biological targets, such as kinases.

Research indicates that compounds similar to this compound can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. The presence of both pyrazole and pyrimidine rings is often linked to anti-inflammatory and anticancer activities, making this compound a candidate for further pharmacological studies.

Anticancer Activity

A study on related compounds demonstrated that certain benzamide derivatives exhibited submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). These compounds were shown to reduce mTORC1 activity and enhance autophagy, suggesting a novel mechanism for anticancer action . The modulation of autophagy pathways could be significant for the development of new cancer therapies.

Case Study 1: Antiproliferative Effects

In a preliminary structure-activity relationship study, two selected compounds similar to N-benzyl derivatives showed promising antiproliferative effects in vitro. They reduced mTORC1 activity significantly and disrupted autophagic flux, indicating their potential as effective anticancer agents .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. Compounds were tested for their ability to inhibit COX enzymes, with some showing superior activity compared to standard drugs like diclofenac. This suggests that modifications to the pyrazole structure may enhance anti-inflammatory efficacy .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Anticancer Properties : The compound has demonstrated significant antiproliferative effects against various cancer cell lines.
  • Autophagy Modulation : It influences autophagic processes, potentially providing a new avenue for cancer treatment.
  • Anti-inflammatory Activity : Exhibits strong inhibition of inflammatory pathways through COX enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, binding interactions, and functional implications.

Pyrimidinone vs. Pyridinone Derivatives

The target compound’s pyrimidinone ring (two nitrogen atoms) contrasts with pyridinone-based analogs like N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (2) (). Molecular dynamics (MD) studies indicate that pyridinone derivatives exhibit moderate binding stability (low/submicromolar Ki values), but pyrimidinone-based structures could provide enhanced rigidity and complementary interactions in hydrophobic pockets .

Substituent Variations on the Pyrimidinone Ring

  • 4-Phenyl Group (Target Compound): The phenyl substituent at the 4-position may engage in π-π stacking with aromatic residues (e.g., Phe31) in protein binding sites, enhancing affinity.
  • 5-Ethyl and 4-Methyl Substituents (): The analog 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide features alkyl groups that increase steric bulk. This could reduce binding flexibility but improve metabolic stability compared to the phenyl group .

Acetamide Side Chain Modifications

  • 4-Trifluoromethylphenyl Group (): The electron-withdrawing trifluoromethyl group may alter electronic distribution, affecting binding kinetics and solubility.
  • Cyclohexyl and Butyl Groups (): Aliphatic chains (e.g., in N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) ) reduce aromatic interactions but may enhance membrane permeability .

Binding Affinity and Selectivity

highlights that substituent orientation critically impacts inhibitory activity. For example, N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) showed superior β1i inhibition (Ki = 0.2 µM) compared to acetamide analogs due to flipped orientations enabling interactions with Phe31 and Lys33. The target compound’s pyrimidinone core and benzyl group may similarly optimize binding geometry, though experimental validation is needed .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Binding Interactions Ki (µM) Reference
N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide (Target) Pyrimidinone 4-Phenyl, 3,5-dimethylpyrazole, N-benzyl Hypothetical π-π, H-bonding N/A
N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (2) Pyridinone N-benzyl Lys33, Phe31 1.5
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide Pyrimidinone 5-Ethyl, 4-methyl, 4-CF3-phenyl Hydrophobic, steric effects N/A
N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) Pyridinone Cyclohexyl Reduced aromatic interactions 3.8

Key Research Findings

  • Hydrogen-Bonding Patterns: The pyrimidinone core in the target compound may form stronger hydrogen bonds than pyridinones, as suggested by Etter’s graph-set analysis (). The carbonyl at C6 and N3 could act as acceptors/donors, stabilizing protein-ligand complexes .
  • Substituent Effects: Aryl groups (phenyl, trifluoromethylphenyl) enhance affinity via hydrophobic interactions, while alkyl chains improve pharmacokinetic properties .
  • Dynamic Binding Stability: Binding Pose MetaDynamics (BPMD) simulations () emphasize that substituent flexibility (e.g., benzyl vs. rigid trifluoromethylphenyl) influences residence time in binding pockets .

Preparation Methods

Pyrimidine Ring Formation

The 6-oxo-4-phenylpyrimidine scaffold is typically synthesized via the Biginelli reaction or condensation of β-keto esters with amidines. For example, reacting ethyl benzoylacetate with urea under acidic conditions yields 4-phenyl-6-hydroxypyrimidine, which is subsequently oxidized to the 6-oxo derivative.

Introducing the Pyrazole Moiety

The 3,5-dimethylpyrazole group is introduced at C2 via nucleophilic substitution. A chloro or bromo substituent at C2 of the pyrimidine ring is displaced using 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity, achieving yields of 68–75%.

Reaction Conditions :

  • Substrate : 2-Chloro-4-phenyl-6-oxopyrimidine
  • Nucleophile : 3,5-Dimethyl-1H-pyrazole (1.2 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF, 80°C, 12 h
  • Yield : 72%

Coupling Reactions for Acetamide Side Chain Installation

The N-benzyl acetamide group is introduced via a two-step process: (1) activation of the pyrimidine’s C1 position and (2) coupling with benzylamine derivatives.

Bromination at C1

Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid installs a bromine atom at C1, providing a handle for subsequent cross-coupling. This step proceeds in 85–90% yield.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between the bromopyrimidine intermediate and N-benzyl-2-aminoacetamide introduces the acetamide side chain. Optimized conditions use Pd(OAc)₂, Xantphos as a ligand, and cesium carbonate as a base in toluene at 100°C, yielding 65–70%.

Key Considerations :

  • Ligand Choice : Bulky phosphine ligands (e.g., Xantphos) prevent β-hydride elimination.
  • Solvent Effects : Toluene outperforms DMF in minimizing side reactions.

Multi-Step Synthesis from Pyrazole-Pyrimidine Hybrid Intermediates

An alternative route involves pre-forming the pyrazole-pyrimidine hybrid before installing the acetamide group.

Condensation of Pyrazole Aldehydes with Thioureas

Reacting 3,5-dimethylpyrazole-4-carbaldehyde with phenylthiourea in ethanol under acidic conditions generates a dihydropyrimidine intermediate, which is oxidized to the pyrimidine-6-one using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Acetamide Coupling via Mixed Carbonate Activation

The C1 hydroxyl group is activated as a mixed carbonate using phenyl chloroformate, followed by displacement with N-benzyl glycineamide. This method avoids metal catalysts, achieving 60% yield with minimal epimerization.

Reaction Scheme :

  • Pyrimidine-6-one + Phenyl chloroformate → C1 carbonate intermediate
  • Intermediate + N-Benzyl glycineamide → Target compound

Optimization of Reaction Conditions and Yield Improvement

Comparative studies highlight critical factors for maximizing efficiency:

Parameter Optimal Condition Yield Impact
Solvent Toluene +15% vs. DMF
Temperature 100°C +20% vs. 80°C
Catalyst Loading 5 mol% Pd(OAc)₂ Balance cost
Base Cs₂CO₃ +10% vs. K₂CO₃

Data synthesized from

Notable Findings :

  • Microwave Assistance : Reducing reaction times from 12 h to 2 h with comparable yields.
  • Greener Solvents : Cyclopentyl methyl ether (CPME) shows promise in reducing environmental impact.

Comparative Analysis of Synthesis Methods

The table below evaluates four primary routes based on scalability, yield, and practicality:

Method Steps Total Yield Cost Scalability
Nucleophilic Substitution 3 52% $$ High
Buchwald-Hartwig 4 45% $$$$ Moderate
Mixed Carbonate 3 60% $$ High
Hybrid Condensation 5 38% $$$ Low

Data synthesized from

Key Takeaways :

  • The nucleophilic substitution route offers the best balance of yield and cost for industrial applications.
  • The mixed carbonate method is preferable for small-scale synthesis requiring high purity.

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